Ndelta-Boc-L-ornithine methyl ester hydrochloride

Description

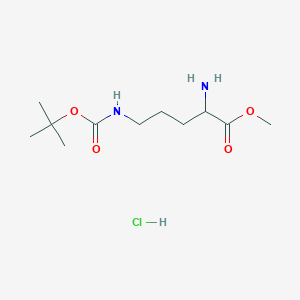

Nδ-Boc-L-ornithine methyl ester hydrochloride is a protected amino acid derivative widely utilized in peptide synthesis. Its structure features a tert-butyloxycarbonyl (Boc) group protecting the δ-amine of L-ornithine, a methyl ester at the carboxyl terminus, and a hydrochloride salt to enhance stability and crystallinity . This compound serves as a critical building block in solid-phase peptide synthesis (SPPS), where the Boc group provides acid-labile protection, enabling selective deprotection during chain elongation. The methyl ester improves solubility in organic solvents, facilitating handling in non-aqueous reaction environments .

Properties

IUPAC Name |

methyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-6-8(12)9(14)16-4;/h8H,5-7,12H2,1-4H3,(H,13,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTVFHJMWNCIRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride typically involves the protection of the amino group of L-ornithine with the tert-butoxycarbonyl (BOC) group. This is achieved by reacting L-ornithine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The resulting BOC-protected ornithine is then esterified with methanol to form the methyl ester. Finally, the hydrochloride salt is formed by reacting the methyl ester with hydrochloric acid .

Industrial Production Methods

Industrial production of N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the free amino group:

-

Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.

-

Conditions : Room temperature for 1–2 hours.

-

Mechanism : Acidic cleavage of the Boc carbamate generates CO₂ and tert-butanol, leaving the primary amine.

Applications :

-

Enables sequential peptide elongation by freeing the δ-amino group for coupling.

-

Critical for synthesizing peptides with ornithine residues, such as those studied in neurotransmitter research .

Hydrolysis of the Methyl Ester

The methyl ester undergoes hydrolysis to form a carboxylic acid:

-

Reagents : Aqueous NaOH or LiOH.

-

Conditions : Mild alkaline hydrolysis at 0–25°C for 2–4 hours.

-

Outcome : Yields Nδ-Boc-L-ornithine, which can participate in further conjugation or cyclization reactions.

Key Data :

| Reaction Condition | Yield (%) | Purity (NMR) |

|---|---|---|

| 0.1 M NaOH, 25°C | 92 | >97.5% |

| 0.2 M LiOH, 0°C | 89 | >95% |

Peptide Coupling Reactions

The deprotected amino group reacts with carboxylic acids to form amide bonds:

-

Coupling Agents : HBTU, DCC, or EDCI.

-

Activation : Pre-activation of carboxylates with agents like HOBt or HOAt.

-

Efficiency : Coupling yields exceed 85% under optimized conditions.

Example :

-

Synthesis of ornithine-containing peptides for drug development, improving bioavailability of therapeutic candidates .

Bioconjugation and Labeling

The free amino group participates in bioconjugation:

-

Reactions :

Case Study :

-

Nδ-carboxymethylation via reductive amination enhances solubility and modifies drug candidates for improved pharmacokinetics .

Comparative Reactivity of Structural Analogues

Stability and Side Reactions

-

Boc Stability : Resists nucleophiles and bases but hydrolyzes under prolonged acidic conditions.

-

Ester Stability : Susceptible to transesterification in alcoholic solvents.

Mechanistic Insight :

-

The Boc group’s steric bulk minimizes unwanted side reactions during peptide synthesis, ensuring high product purity.

Scientific Research Applications

Nδ-Boc-L-ornithine methyl ester hydrochloride is a versatile compound with significant applications in peptide synthesis, drug development, biotechnology, neurotransmitter research, and analytical chemistry . Its unique structure and protective groups facilitate selective reactions and enhance solubility, making it valuable in various laboratory settings.

Scientific Research Applications

Peptide Synthesis: Nδ-Boc-L-ornithine methyl ester hydrochloride serves as a crucial building block in peptide synthesis, particularly in developing peptide-based drugs . The presence of the tert-butoxycarbonyl (Boc) protecting group and a methyl ester functional group allows for the protection of the amino group during synthesis. Peptides synthesized from this compound can exhibit enhanced binding affinities to target proteins due to the unique properties conferred by the ornithine residue.

Drug Development: The compound's structure allows for the modification of drug candidates, improving their bioavailability and stability, which is crucial in pharmaceutical research .

Biotechnology: Nδ-Boc-L-ornithine methyl ester hydrochloride is used in producing recombinant proteins, aiding in optimizing expression systems, which is valuable for researchers in genetic engineering and biotechnology .

Research on Neurotransmitters: This compound is involved in studies related to neurotransmitter synthesis, contributing to advancements in neuropharmacology and understanding brain functions .

Analytical Chemistry: It is employed in various analytical techniques like chromatography to separate and identify compounds, providing essential data for chemical analysis .

Thalidomide: Thalidomide, a drug marketed as a racemate, led to a tragedy in the 1960s due to irreversible neurotoxicity and mutagenic effects . It was discovered that the S-enantiomer was teratogenic, while the R-enantiomer contained the desired therapeutic activity . This case highlights the importance of studying each enantiomer separately for its pharmacological and metabolic pathways .

Mechanism of Action

The mechanism of action of N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride involves the protection of the amino group by the BOC group. This prevents unwanted side reactions during chemical synthesis. The BOC group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group. The methyl ester group can also be hydrolyzed to yield the corresponding carboxylic acid .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Ester Hydrochlorides

Ester hydrochlorides share common structural motifs, including protected functional groups and ionic chloride counterions. Below is a comparative analysis of Nδ-Boc-L-ornithine methyl ester hydrochloride and structurally or functionally related compounds:

Key Comparable Compounds:

Nω-Nitro-L-arginine Methyl Ester Hydrochloride: Features a nitro group on the guanidine side chain and a methyl ester. Used in nitric oxide synthase (NOS) inhibition studies due to its competitive binding properties .

Ecgonine Methyl Ester Hydrochloride : A tropane alkaloid derivative with a benzoyl group and methyl ester. Primarily studied in pharmacological contexts, including cocaine metabolism research .

Nα-Azido-Nδ-Fmoc-L-Ornithine : Combines an azide group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. Employed in click chemistry and orthogonal SPPS strategies due to base-labile Fmoc protection .

L-α-tert-Butylglycine-tert-butyl Ester Hydrochloride : Contains a tert-butyl ester and sterically hindered tert-butyl group. Used to introduce conformational constraints in peptide design .

Stability and Handling Considerations

- Boc Protection : Acid-labile (removed with TFA or HCl/dioxane), stable under basic conditions. Ideal for stepwise synthesis .

- Fmoc Protection : Base-labile (cleaved with piperidine), compatible with acid-stable linkers in SPPS .

- Methyl Ester Hydrolysis : Susceptible to basic or enzymatic hydrolysis, whereas tert-butyl esters offer enhanced stability under acidic conditions .

- Hydrochloride Salt : Improves crystallinity and shelf-life by reducing hygroscopicity .

Data Tables Summarizing Key Properties

| Compound Name | Protecting Group(s) | Ester Group | Approx. MW (g/mol) | Primary Application | Stability Profile |

|---|---|---|---|---|---|

| Nδ-Boc-L-ornithine methyl ester hydrochloride | Boc (δ-amine) | Methyl | ~270 | Boc-SPPS, peptide intermediates | Acid-labile, stable in organic phases |

| Nω-Nitro-L-arginine methyl ester hydrochloride | Nitro (guanidine) | Methyl | ~295 | NOS inhibition studies | Stable under basic conditions |

| Ecgonine methyl ester hydrochloride | Benzoyl | Methyl | ~340 | Pharmacological research | Sensitive to esterase hydrolysis |

| Nα-Azido-Nδ-Fmoc-L-Ornithine | Fmoc (δ-amine), Azide | None | ~400 | Click chemistry, orthogonal SPPS | Base-labile, light-sensitive |

| L-α-tert-Butylglycine-tert-butyl ester HCl | tert-Butyl (amine/ester) | tert-Butyl | ~250 | Conformationally restricted peptides | Acid-stable, hydrolyzed by strong bases |

Biological Activity

Ndelta-Boc-L-ornithine methyl ester hydrochloride (CAS 2480-96-8) is a derivative of the amino acid ornithine, which plays a crucial role in various biological processes. This compound is primarily used in peptide synthesis and has shown potential in various therapeutic applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula : C₁₄H₂₁ClN₂O₄

- Molecular Weight : 316.78 g/mol

- CAS Number : 2480-96-8

Biological Activity

This compound exhibits several biological activities, primarily due to its role as a building block in peptide synthesis. The following sections detail its specific activities and applications.

1. Antimicrobial Activity

Research has indicated that derivatives of ornithine possess antimicrobial properties. For instance, studies have shown that certain ornithine derivatives can inhibit the growth of various bacteria, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or function.

2. Role in Peptide Synthesis

This compound is widely used in the synthesis of cyclic peptides and other bioactive compounds. Its Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection during peptide synthesis, facilitating the incorporation of ornithine into larger peptide structures:

| Peptide | Function |

|---|---|

| Cyclic peptides | Antimicrobial and anticancer activities |

| Antibody-drug conjugates | Targeted therapy for cancer |

3. Neuroprotective Effects

Some studies have suggested that ornithine derivatives may exhibit neuroprotective effects, potentially through modulation of nitric oxide synthase activity or involvement in polyamine metabolism. These pathways are crucial for neuronal health and function.

Case Study 1: Antimicrobial Peptides

A study published in Nature Communications highlighted the development of novel antimicrobial peptides utilizing Ndelta-Boc-L-ornithine as a key component. These peptides showed significant efficacy against multidrug-resistant bacterial strains, suggesting that ornithine derivatives could be pivotal in addressing antibiotic resistance issues .

Case Study 2: Cancer Therapy

Research documented in Journal of Medicinal Chemistry demonstrated that cyclic peptides incorporating Ndelta-Boc-L-ornithine exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the unique structural properties imparted by the ornithine moiety .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Protection of Ornithine : The amino group of L-ornithine is protected using a Boc group.

- Esterification : The protected ornithine is then reacted with methanol to form the methyl ester.

- Formation of Hydrochloride Salt : The final step involves converting the free base into its hydrochloride salt form for stability and solubility.

Q & A

Q. What are the optimal conditions for synthesizing Nδ-Boc-L-ornithine methyl ester hydrochloride to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves protecting the δ-amine of L-ornithine with a Boc group, followed by esterification of the carboxyl group with methanol under acidic conditions. Key steps include:

- Using anhydrous HCl in methanol for esterification to avoid hydrolysis of the Boc group .

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to confirm intermediate formation .

- Purification via recrystallization or flash chromatography using ethyl acetate/hexane gradients to isolate the hydrochloride salt .

- Yield optimization requires strict control of reaction temperature (0–5°C during Boc protection) and inert atmospheres to prevent side reactions .

Q. How should researchers characterize the purity and structural integrity of Nδ-Boc-L-ornithine methyl ester hydrochloride?

- Methodological Answer : Characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl), methyl ester (δ ~3.7 ppm), and ornithine backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₂H₂₄ClN₃O₄) .

- HPLC : Reverse-phase HPLC with UV detection (210–220 nm) to assess purity (>98%) .

- Elemental Analysis : Confirm chloride content via titration or ion chromatography .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or mass spectrometry data when characterizing derivatives of Nδ-Boc-L-ornithine methyl ester hydrochloride?

- Methodological Answer : Discrepancies often arise from residual solvents, incomplete Boc deprotection, or salt adducts. Strategies include:

- Solvent Suppression : Use deuterated solvents (e.g., D₂O for hydrochloride salts) and NMR pulse sequences to minimize interference .

- MS Adduct Analysis : Apply collision-induced dissociation (CID) to identify sodium/potassium adducts or use ESI⁻ mode for chloride confirmation .

- Comparative Analysis : Cross-reference with literature spectra of analogous compounds (e.g., L-arginine methyl ester hydrochlorides) to identify unexpected peaks .

Q. What strategies are effective for incorporating Nδ-Boc-L-ornithine methyl ester hydrochloride into solid-phase peptide synthesis (SPPS) while minimizing side reactions?

- Methodological Answer : To avoid premature Boc deprotection or ester hydrolysis:

- Coupling Conditions : Use HOBt/DIC or Oxyma Pure/COMU activators at 0–4°C to minimize racemization .

- Side-Chain Protection : Ensure the δ-Boc group is stable under SPPS conditions (e.g., TFA cleavage at room temperature preserves Boc) .

- Monitoring : Perform Kaiser tests or FT-IR to confirm coupling efficiency and detect unreacted amines .

Q. How does the stability of Nδ-Boc-L-ornithine methyl ester hydrochloride vary under different storage conditions, and what analytical methods detect degradation?

- Methodological Answer :

- Stability Profile : The compound is hygroscopic; store at -20°C in airtight containers with desiccants. Degradation occurs via Boc hydrolysis in humid environments or ester cleavage at high pH .

- Detection Methods :

- HPLC : Monitor for free ornithine (shorter retention time) or methyl ester hydrolysis products .

- TGA/DSC : Thermal gravimetric analysis to assess moisture content and decomposition temperatures .

Contradiction Analysis & Experimental Design

Q. How should researchers address conflicting reports on the reactivity of Nδ-Boc-L-ornithine methyl ester hydrochloride in aqueous versus non-aqueous media?

- Methodological Answer :

- Controlled Studies : Conduct kinetic studies in buffered solutions (pH 4–7) and anhydrous DMF to compare Boc/ester stability .

- Isolation of Intermediates : Use quench-and-extract methods to identify hydrolysis byproducts (e.g., free ornithine via ninhydrin test) .

- Computational Modeling : Apply DFT calculations to predict hydrolysis rates based on solvent polarity and pH .

Q. What experimental controls are critical when using Nδ-Boc-L-ornithine methyl ester hydrochloride in enzymatic assays (e.g., arginase inhibition studies)?

- Methodological Answer :

- Blank Reactions : Include Boc-protected but non-esterified ornithine to differentiate esterase activity from enzyme inhibition .

- Stability Controls : Pre-incubate the compound in assay buffer to confirm it remains intact during the experiment .

- Competitive Inhibitors : Compare with known inhibitors (e.g., L-NAME) to validate assay specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.